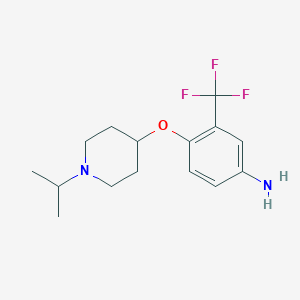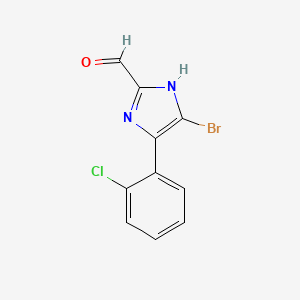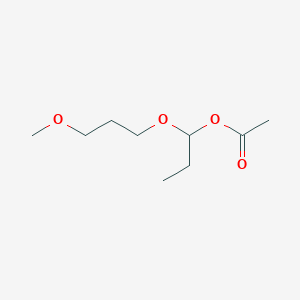
1-(3-Methoxypropoxy)propyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxypropoxy)propyl acetate is an organic compound with the molecular formula C9H18O4. It is also known as dipropylene glycol methyl ether acetate. This compound is a colorless, transparent liquid with a slight ether odor and low toxicity. It is widely used as a solvent in various industrial applications due to its excellent solubility and moderate evaporation rate .
Preparation Methods
The synthesis of 1-(3-Methoxypropoxy)propyl acetate typically involves the esterification or transesterification of dipropylene glycol methyl ether (DPM) with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid. The general steps are as follows :
Starting Materials: Dipropylene glycol methyl ether (DPM) and acetic acid or acetic anhydride.
Catalyst: Acid catalysts like sulfuric acid.
Reaction Process:
Chemical Reactions Analysis
1-(3-Methoxypropoxy)propyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form dipropylene glycol methyl ether and acetic acid.
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Substitution: It can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Common reagents used in these reactions include water, acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3-Methoxypropoxy)propyl acetate has a wide range of applications in scientific research and industry:
Chemistry: Used as a solvent for various chemical reactions and processes due to its excellent solubility and low toxicity.
Biology: Employed in the preparation of biological samples and as a solvent in biochemical assays.
Medicine: Utilized in pharmaceutical formulations and as a solvent for drug delivery systems.
Industry: Widely used in coatings, inks, cleaning agents, and high solid paint solvents.
Mechanism of Action
The mechanism of action of 1-(3-Methoxypropoxy)propyl acetate primarily involves its role as a solvent. It interacts with various molecular targets and pathways by dissolving other substances, facilitating chemical reactions, and enhancing the solubility of compounds. Its low toxicity and moderate evaporation rate make it suitable for various applications without causing significant adverse effects .
Comparison with Similar Compounds
1-(3-Methoxypropoxy)propyl acetate is similar to other glycol ether acetates such as:
- Ethylene glycol monomethyl ether acetate
- Propylene glycol monomethyl ether acetate
- Dipropylene glycol monomethyl ether acetate
Compared to these compounds, this compound has a unique balance of solubility, evaporation rate, and low toxicity, making it particularly suitable for applications requiring a moderate evaporation rate and strong solubility .
Properties
CAS No. |
958794-98-4 |
|---|---|
Molecular Formula |
C9H18O4 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-(3-methoxypropoxy)propyl acetate |
InChI |
InChI=1S/C9H18O4/c1-4-9(13-8(2)10)12-7-5-6-11-3/h9H,4-7H2,1-3H3 |
InChI Key |
USDXBNSCKZJDLC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(OCCCOC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




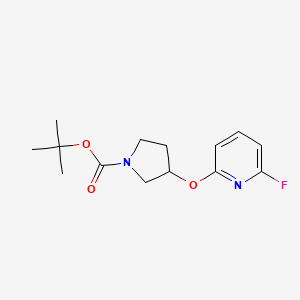

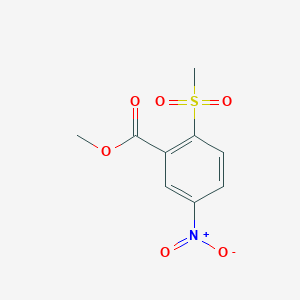
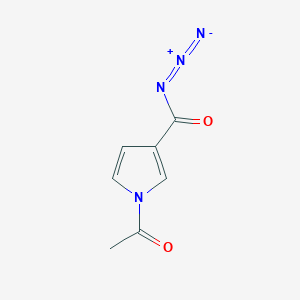

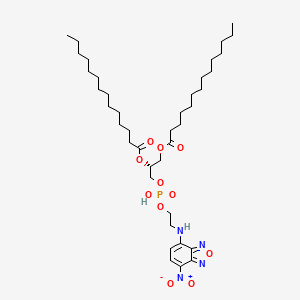
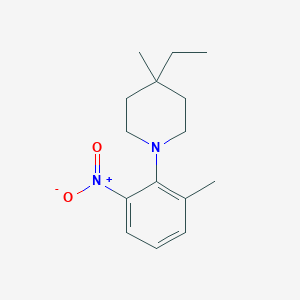
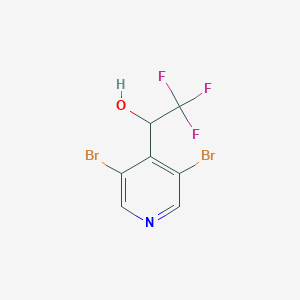
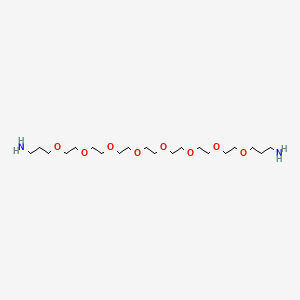
![N-Boc-4-[bis(2-hydroxyethyl-d4)amino]-L-phenylalanine Methyl Ester](/img/structure/B13714753.png)
